H-Pro-leu-gly-gly-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

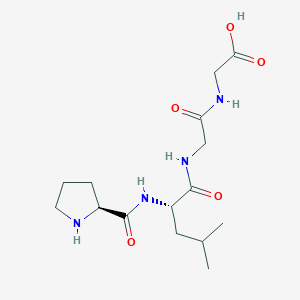

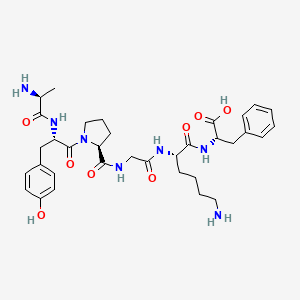

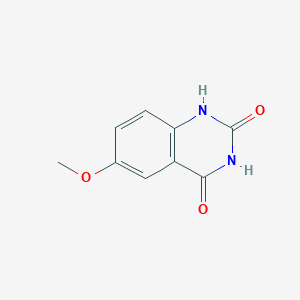

H-Pro-leu-gly-gly-OH is a useful research compound. Its molecular formula is C15H26N4O5 and its molecular weight is 342.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Analysis and Conformational Studies

H-Pro-leu-gly-gly-OH and its variants have been extensively studied for their unique conformational properties, especially in the context of peptide and protein structures. Studies have revealed unique side-chain conformations of Leu residues in host-guest peptides, contributing to understanding the structural dynamics of triple-helical molecules like collagen. These conformations are critical in the stabilization of molecular structures through hydrophobic interactions and hydrogen bonding patterns (Okuyama et al., 2007). Moreover, the gas phase IR spectra of tri-peptides like Z-Pro-Leu-Gly have helped elucidate the effects of C-terminal amide capping on secondary structures, offering insights into peptide binding capabilities in the gas phase (Chakraborty et al., 2012).

Enzymatic Synthesis and Modification

The tripeptides containing proline, including variants of this compound, have been synthesized using enzymatic methods such as thermolysin and alpha-chymotrypsin catalysis. These studies provide essential insights into optimizing conditions for peptide couplings, crucial for peptide synthesis in pharmaceutical and biotechnological applications (Cheng et al., 2009).

Bioactivity and Functionality

Certain tripeptides, including the this compound sequence, have shown significant bioactivity, such as inhibitory activity against enzymes like the angiotensin-converting enzyme (ACE). This activity, along with resistance to enzymatic degradation, underscores the potential of these peptides in therapeutic applications, like hypertension control (Taga et al., 2018).

Peptide Stability and Aggregation

Understanding the stability and aggregation behavior of peptides like this compound in various conditions is crucial for their application in material science and drug formulation. Studies have demonstrated how environmental factors like solvents influence the aggregation, shape, and solvation structure of peptides, contributing to the broader understanding of peptide behavior in biological and synthetic environments (To et al., 2021).

Mécanisme D'action

Safety and Hazards

The safety data sheet for “H-Pro-leu-gly-gly-OH” advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

The future directions of peptide research involve not only duplicating the amino-acid sequences but also the exact conformations of the chains and the manner of hydration characteristic of the native protein . This could open up new possibilities for the development of therapeutics and other applications.

Propriétés

IUPAC Name |

2-[[2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O5/c1-9(2)6-11(19-15(24)10-4-3-5-16-10)14(23)18-7-12(20)17-8-13(21)22/h9-11,16H,3-8H2,1-2H3,(H,17,20)(H,18,23)(H,19,24)(H,21,22)/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZOXDNRXYWQCI-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)

![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)